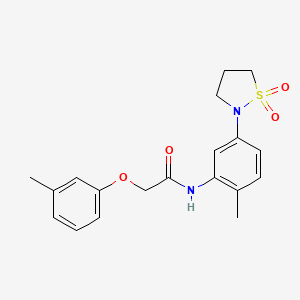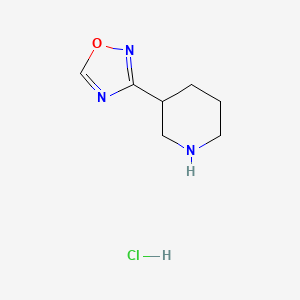
3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of 1,2,4-oxadiazole with piperidine substituents, which are relevant to understanding the chemical class and potential activities of the compound .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, the synthesis of 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles is achieved in one step from amidoxime using Carbonyl diimidazole (CDI) and K2CO3 .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is often attached to the oxadiazole ring through various substituents, which can significantly influence the biological activity of the compounds .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can occur under certain conditions such as exposure to water and HCl. This rearrangement can lead to the formation of spiropyrazoline compounds instead of planar structures . The reactivity of these compounds can be exploited in the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the oxadiazole and piperidine rings can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents . The synthesized compounds are typically characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry to confirm their structures .
Biological Activities and Case Studies
The biological activities of 1,2,4-oxadiazole derivatives are diverse and include antiproliferative, antifungal, antibacterial, and potential applications in the treatment of Alzheimer's disease . For instance, some derivatives have been shown to act as tubulin inhibitors, which can disrupt mitotic cell division in cancer cells . Others have demonstrated antifungal activity comparable to established antifungal agents . Additionally, certain derivatives have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The antibacterial activity of these compounds has also been studied, with some derivatives showing promising results against various bacterial strains .
科学的研究の応用
1. Antimicrobial Properties
3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride derivatives have been studied for their antimicrobial properties. Several studies have synthesized derivatives containing the piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. These compounds were effective against both Gram-negative and Gram-positive bacteria, showcasing their potential as antimicrobial agents (Khalid et al., 2016) (Krolenko et al., 2016).
2. Antifungal Applications
Research has also demonstrated the effectiveness of this compound derivatives as antifungal agents. Novel derivatives have been synthesized and evaluated for their in vitro antifungal activities. Some of these compounds showed comparable efficacy to established antifungal drugs, indicating their potential use in antifungal therapies (Sangshetti & Shinde, 2011).
3. Enzyme Inhibition
Studies have explored the use of these compounds in enzyme inhibition, particularly targeting the butyrylcholinesterase enzyme. These compounds have been screened for their ability to bind and inhibit this enzyme, which is significant in the context of neurological disorders and diseases (Khalid et al., 2016).
4. Potential in Alzheimer’s Disease Treatment
Research into N-substituted derivatives of this compound has evaluated their potential as drug candidates for Alzheimer’s disease. The focus has been on their ability to inhibit acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. These compounds have been assessed for their enzyme inhibition activity, indicating their possible application in treating this neurodegenerative disease (Rehman et al., 2018).
5. Anticancer Potential
The synthesis and evaluation of this compound derivatives as anticancer agents have been a subject of research. These compounds have shown promise in anticancer activity assays, suggesting their potential use as anticancer drugs. The research has focused on synthesizing hybrids of these compounds and testing their efficacy against cancer cells (Rehman et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSKRGTXKQIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609409-17-7 |
Source


|
| Record name | 3-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)
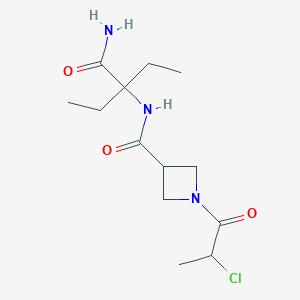
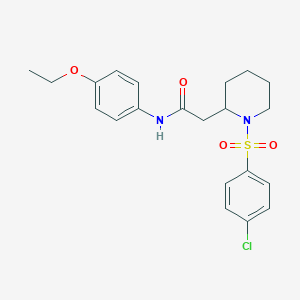
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)
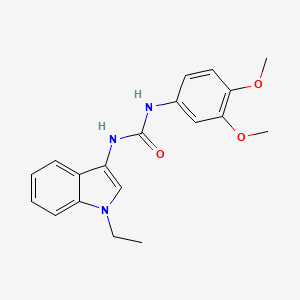
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

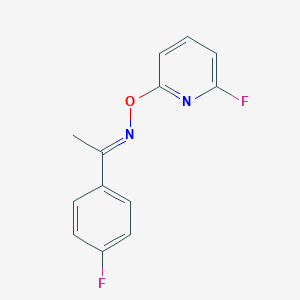
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)


![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
